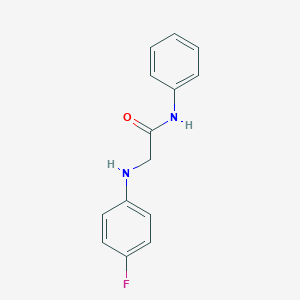
2-((4-fluorophenyl)amino)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)amino)-N-phenylacetamide, also known as FFA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FFA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess analgesic and anti-inflammatory properties. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mécanisme D'action
2-((4-fluorophenyl)amino)-N-phenylacetamide inhibits the activity of the COX-2 enzyme by binding to the active site of the enzyme. The binding of 2-((4-fluorophenyl)amino)-N-phenylacetamide to the enzyme prevents the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)amino)-N-phenylacetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. The compound has been used to treat various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. 2-((4-fluorophenyl)amino)-N-phenylacetamide has been shown to reduce inflammation by inhibiting the production of prostaglandins. The compound has also been shown to reduce pain by inhibiting the activity of nociceptors, which are responsible for the perception of pain. 2-((4-fluorophenyl)amino)-N-phenylacetamide has been shown to have a half-life of approximately 4 hours and is metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
2-((4-fluorophenyl)amino)-N-phenylacetamide has several advantages for lab experiments, including its selectivity for COX-2 inhibition, its ability to reduce inflammation and pain, and its low risk of gastrointestinal side effects. However, 2-((4-fluorophenyl)amino)-N-phenylacetamide also has limitations, including its short half-life and the need for frequent dosing. 2-((4-fluorophenyl)amino)-N-phenylacetamide also has the potential to interact with other drugs and can cause liver toxicity in some individuals.
Orientations Futures
For the study of 2-((4-fluorophenyl)amino)-N-phenylacetamide include the development of new synthesis methods, the study of 2-((4-fluorophenyl)amino)-N-phenylacetamide in combination with other drugs, and the development of new formulations that can improve its pharmacokinetic properties.
Méthodes De Synthèse
2-((4-fluorophenyl)amino)-N-phenylacetamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with N-phenylacetyl chloride in the presence of a base. The reaction can be carried out in a solvent such as dichloromethane or acetonitrile. The product can be purified using column chromatography or recrystallization. The purity of the product can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-((4-fluorophenyl)amino)-N-phenylacetamide has been extensively studied for its anti-inflammatory and analgesic properties. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. 2-((4-fluorophenyl)amino)-N-phenylacetamide has been shown to be a selective COX-2 inhibitor, which means that it selectively inhibits the activity of the COX-2 enzyme without affecting the activity of the COX-1 enzyme. This selective inhibition reduces the risk of gastrointestinal side effects that are commonly associated with non-selective COX inhibitors.
Propriétés
Nom du produit |
2-((4-fluorophenyl)amino)-N-phenylacetamide |
|---|---|
Formule moléculaire |
C14H13FN2O |
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
2-(4-fluoroanilino)-N-phenylacetamide |
InChI |
InChI=1S/C14H13FN2O/c15-11-6-8-12(9-7-11)16-10-14(18)17-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18) |
Clé InChI |
RLMRJOQKCYWJOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)

![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)




![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
